molecular formula C3H7ClN4 B2476999 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride CAS No. 60419-74-1

4-methyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No. B2476999
CAS RN: 60419-74-1
M. Wt: 134.57
InChI Key: BYKJDECACZVPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-1H-1,2,4-triazol-5-amine” is a heterocyclic compound . It has a molecular formula of C3H6N4 and an average mass of 98.106 Da .


Synthesis Analysis

A one-pot synthesis of 1H-1,2,4-triazol-5-amines was studied via reaction of thiourea, dimethyl sulfate, and hydrazides under mild conditions . Another synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “3-methyl-1H-1,2,4-triazol-5-amine” consists of a triazole ring with a methyl group attached to one of the carbon atoms .


Chemical Reactions Analysis

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical And Chemical Properties Analysis

“3-methyl-1H-1,2,4-triazol-5-amine” is a solid compound . It has a strong dipole moment and can engage in hydrogen bonding .

Scientific Research Applications

Drug Development and Biological Activities

Triazole derivatives, including 1H-1,2,3-triazole, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in their structural modifications allows for the development of new drugs targeting a variety of diseases. Notably, the triazole ring serves as a core structure in the synthesis of new chemical entities, demonstrating the significance of triazole derivatives in medicinal chemistry (Ferreira et al., 2013).

Agriculture and Industry

3- and 4-substituted amino-1,2,4-triazoles have been utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to anti-corrosion additives and the synthesis of heat-resistant polymers, highlighting their importance in the fine organic synthesis industry. The versatility of these compounds underscores their value in enhancing agricultural productivity and in the development of novel industrial materials (Nazarov et al., 2021).

Material Science

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. Their synthesis via copper-catalyzed azide-alkyne cycloaddition reactions results in non-toxic, environmentally friendly compounds that offer protection against corrosion, thus extending the lifespan of metal structures in various industrial applications (Hrimla et al., 2021).

Chemical Synthesis and Eco-Friendly Procedures

Advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the shift towards sustainable chemistry. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles demonstrates the potential for efficient, green chemical processes. This approach not only offers practical benefits such as shorter reaction times and higher yields but also aligns with the goals of environmental sustainability in chemical synthesis (de Souza et al., 2019).

Safety And Hazards

The safety information for “3-methyl-1H-1,2,4-triazol-5-amine” indicates that it is classified as Acute Tox. 4 Oral according to the GHS classification . Precautionary measures include avoiding inhalation or skin contact .

Future Directions

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . They hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

properties

IUPAC Name

5-methyl-2H-triazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H3,4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKJDECACZVPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-1,2,3-triazol-5-amine hydrochloride

CAS RN

60419-74-1
Record name 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.